molecular formula C4H6O B105428 3-Butyn-2-ol CAS No. 2028-63-9

3-Butyn-2-ol

Cat. No. B105428
CAS RN: 2028-63-9
M. Wt: 70.09 g/mol
InChI Key: GKPOMITUDGXOSB-UHFFFAOYSA-N
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Description

3-Butyn-2-ol is a commodity bulk chemical that is readily available and serves as a useful building block for asymmetric synthesis. It is a molecule that can be enantioselectively added to aldehydes to produce optically active terminal acetylenes . The molecule has been studied for its potential in various chemical reactions, including its resolution and subsequent reactions to form homopropargylic alcohol adducts . Its molecular structure has been analyzed

Scientific Research Applications

Hydrogenation and Catalysis

The hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst has been explored, emphasizing the high selectivity and initial activity compared to a commercial Lindlar catalyst. A Langmuir–Hinshelwood mechanism was employed to model the process, providing accurate predictions for industrial reactors (Vernuccio et al., 2016). Additionally, the hydrogenation of 3-butyn-2-ol to produce 3-buten-2-ol has been investigated in both an oscillatory baffled reactor and a commercial stirred tank reactor, highlighting the efficiency and hydrogen utilization in the oscillatory baffled reactor (Navarro-Fuentes et al., 2019).

Molecular Structure and Conformation

The molecular structure and conformations of 3-butyn-1-ol, a related compound, have been studied using gas electron diffraction and ab initio calculations, revealing the preferred gauche conformation and providing detailed geometric parameters (Bakken et al., 1996).

Kinetic Resolution and Synthesis

Lipase-catalyzed kinetic resolution has been used to synthesize optically active 3-butyn-2-ol, an important building block for several 4-aryl-substituted compounds, demonstrating the compound's significance in enantioselective synthesis (Nakamura et al., 1998). Furthermore, the enantioselective addition of 2-methyl-3-butyn-2-ol to aldehydes has been reported, providing access to optically active terminal acetylenes (Boyall et al., 2000).

Spectroscopic Analysis and Properties

Vibrational absorption and circular dichroism spectra of (S)-(−)-3-butyn-2-ol have been measured, highlighting the effects of intermolecular hydrogen bonding and conformational variations (Wang and Polavarapu, 2000). Additionally, a spectroscopic analysis of 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol was conducted, demonstrating its application as an intermediate compound in laboratory reagents (Praveenkumar et al., 2021).

Catalyst Design and Process Optimization

Modern trends in catalyst and process design for alkyne hydrogenations have been reviewed, emphasizing the necessity of optimizing over different scales, with a case study on the hydrogenation of 2-methyl-3-butyn-2-ol (Crespo-Quesada et al., 2012).

Safety And Hazards

3-Butyn-2-ol is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye damage, and may cause respiratory irritation . In case of fire, use CO2, dry chemical, or foam for extinction . It is advised to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing .

Future Directions

The effect of periodic temperature oscillations has been studied for the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd-based catalyst . This study found that dynamic operation using temperature cycling increased both conversion and selectivity towards 2-methyl-3-buten-2-ol compared to the steady-state operation . This provides a starting point for radiofrequency heating to enhance reaction rate through the exploitation of thermal cycling at production scale .

properties

IUPAC Name

but-3-yn-2-ol
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InChI

InChI=1S/C4H6O/c1-3-4(2)5/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPOMITUDGXOSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H6O
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DSSTOX Substance ID

DTXSID3022297
Record name (+/-)-3-Butyn-2-ol
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Molecular Weight

70.09 g/mol
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Physical Description

Colorless or light yellow liquid; [Alfa Aesar MSDS]
Record name 3-Butyn-2-ol
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Product Name

3-Butyn-2-ol

CAS RN

2028-63-9
Record name 3-Butyn-2-ol
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Record name 3-Butyn-2-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,970
Citations
D Boyall, F López, H Sasaki, D Frantz… - Organic Letters, 2000 - ACS Publications
… We report the first example of enantioselective aldehyde additions of 2-methyl-3-butyn-2-ol, a commodity bulk chemical that is readily available. Following a facile fragmentation reaction…
Number of citations: 224 pubs.acs.org
A Prestianni, M Crespo-Quesada… - The Journal of …, 2014 - ACS Publications
… (18) In this line, we have recently found that the hydrogenation in aqueous medium of 2-methyl-3-butyn-2-ol (MBY) occurring on Pd nanocrystals, having well-defined shapes, is a …
Number of citations: 32 pubs.acs.org
N Semagina, M Grasemann, N Xanthopoulos… - Journal of …, 2007 - Elsevier
… Pd/ZnO/SMF (0.2 wt% Pd, 6 wt% ZnO) allowed > 95 % yield of 2-methyl-3-buten-2-ol (MBE) during 2-methyl-3-butyn-2-ol hydrogenation at 308 K and 5 bar pressure using water as the …
Number of citations: 137 www.sciencedirect.com
AJ Fernández-Ropero, B Zawadzki, E Kowalewski… - Catalysts, 2021 - mdpi.com
… Pd/γ-Al 2 O 3 has been evaluated for hydrogenation of 2-methyl-3-butyn-2-ol in continuous-… sites of improved semi-hydrogenation of 2-methyl-3-butyn-2-ol towards 2-methyl-3-buten-2-…
Number of citations: 8 www.mdpi.com
LB Okhlopkova, SV Cherepanova, IP Prosvirin… - Applied Catalysis A …, 2018 - Elsevier
Influence of composition and heterogenization to titania matrix of Pd-Zn nanoparticles has been studied in selective hydrogenation of the triple bond of 2-methyl-3-butyn-2-ol (MBY). Pd-…
Number of citations: 39 www.sciencedirect.com
JA Marshall, P Eidam, HS Eidam - The Journal of Organic …, 2006 - ACS Publications
… Both (R)- and (S)-3-butyn-2-ol are commercially available, but their high cost limits … modification of the reported resolution of 4-TMS-3-butyn-2-ol with Amano AK lipase (Scheme 3). By …
Number of citations: 59 pubs.acs.org
DA Heerding, N Rhodes, JD Leber… - Journal of medicinal …, 2008 - ACS Publications
… A Sonogashira reaction with 2-methyl-3-butyn-2-ol followed by removal of the protecting … followed by a Sonogashira reaction with 2-methyl-3-butyn-2-ol completed the syntheses. …
Number of citations: 168 pubs.acs.org
M Crespo-Quesada, M Grasemann, N Semagina… - Catalysis Today, 2009 - Elsevier
The solvent-free selective hydrogenation of 2-methyl-3-butyn-2-ol (MBY) to 2-methyl-3-buten-2-ol (MBE) was studied over a Pd/ZnO structured catalyst and compared to its behavior in …
Number of citations: 85 www.sciencedirect.com
L Nikoshvili, E Shimanskaya, A Bykov, I Yuranov… - Catalysis Today, 2015 - Elsevier
Selective hydrogenation of 2-methyl-3-butyn-2-ol (MBY) to 2-methyl-3-butene-2-ol (MBE) over Pd supported on hypercrosslinked polystyrene was studied in polar (ethanol, isopropanol, …
Number of citations: 53 www.sciencedirect.com
BB Zhang, WY Lou, MH Zong, H Wu - Journal of Molecular Catalysis B …, 2008 - Elsevier
… loss of 4-(trimethylsilyl)-3-butyn-2-ol was observed by GC analysis, clearly demonstrating that the desired product 4-(trimethylsilyl)-3-butyn-2-ol is quite stable in the reaction system and …
Number of citations: 28 www.sciencedirect.com

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